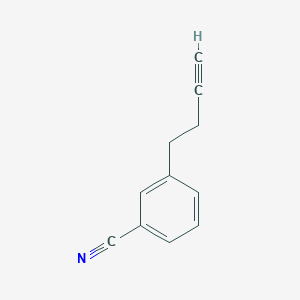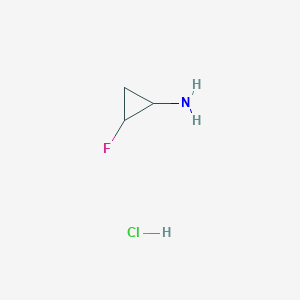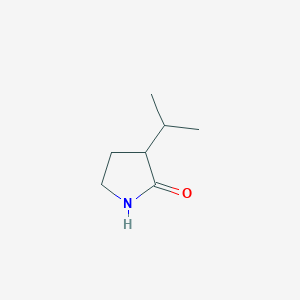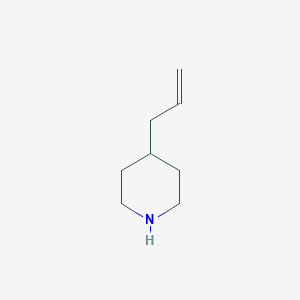![molecular formula C9H15BN2O4S B3097702 [5-(叔丁基磺酰基)吡啶-3-基]硼酸 CAS No. 1314987-50-2](/img/structure/B3097702.png)
[5-(叔丁基磺酰基)吡啶-3-基]硼酸
描述
“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” is a type of organoboron compound . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can be found in databases like PubChem . It is characterized by its molecular formula C9H15BN2O4S.Chemical Reactions Analysis
“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” include a molecular formula of C9H15BN2O4S . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be found in databases like ChemSpider .科学研究应用
Suzuki–Miyaura Coupling
“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. It’s known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation of Linear Poly (Phenylpyridyl) Chains
This compound can also be used to prepare new linear poly (phenylpyridyl) chains through Suzuki coupling . These chains can have various applications in the field of materials science.
Synthesis of Oligopyridyl Foldamers
“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can be used in the synthesis of oligopyridyl foldamers, which are designed to mimic the α-helix twist . These foldamers can be used in the study of protein folding and misfolding, which is crucial in understanding many diseases.
Development of Therapeutic Enzymatic Inhibitors
This compound can be used in the development of many highly significant therapeutic enzymatic inhibitors . Enzyme inhibitors are substances which alter the catalytic action of the enzyme and consequently slow down, or in some cases, stop catalysis.
Development of Kinase Inhibitors
“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can also be used in the development of kinase inhibitors . Kinase inhibitors are an important class of drugs that block certain enzymes called kinases that cells use during normal functions.
Synthesis of Receptor Antagonists
This compound can be used in the synthesis of receptor antagonists . Receptor antagonists are a type of receptor ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist.
安全和危害
未来方向
The future directions for “[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” could involve its use in various chemical reactions, particularly Suzuki–Miyaura (SM) cross-coupling reactions . As a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , it has potential for use in a variety of applications in the field of organic chemistry.
作用机制
Target of Action
Boronic acids, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which the boronic acid participates, is a key step in various synthetic pathways . It allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid, like other boronic acids, can be influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
[5-(tert-butylsulfamoyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O4S/c1-9(2,3)12-17(15,16)8-4-7(10(13)14)5-11-6-8/h4-6,12-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXPLHQBIOVPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)
![1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B3097629.png)
![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)
![Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-](/img/structure/B3097634.png)



![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B3097673.png)
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B3097681.png)



![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
![tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate](/img/structure/B3097725.png)